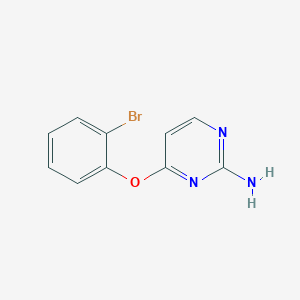

4-(2-Bromophenoxy)pyrimidin-2-amine

Description

4-(2-Bromophenoxy)pyrimidin-2-amine is a pyrimidine derivative featuring a 2-bromophenoxy group at the 4-position and an amine group at the 2-position. The bromine atom and phenoxy linker in this compound may influence solubility, target binding, and metabolic stability compared to related molecules .

Properties

Molecular Formula |

C10H8BrN3O |

|---|---|

Molecular Weight |

266.09 g/mol |

IUPAC Name |

4-(2-bromophenoxy)pyrimidin-2-amine |

InChI |

InChI=1S/C10H8BrN3O/c11-7-3-1-2-4-8(7)15-9-5-6-13-10(12)14-9/h1-6H,(H2,12,13,14) |

InChI Key |

QKDSFATUKBPMEB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=NC(=NC=C2)N)Br |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, especially those targeting cancer and inflammatory diseases. Its structural features allow for enhanced drug efficacy through improved binding to biological targets.

Anticancer Activity

Research indicates that 4-(2-Bromophenoxy)pyrimidin-2-amine exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MDA-MB-231 (Breast) | 10.5 |

| HepG2 (Liver) | 12.3 |

| A549 (Lung) | 14.7 |

| HCT116 (Colon) | 9.8 |

These results suggest that the compound may be a promising candidate for further development in cancer therapy .

Mechanism of Action

The mechanism involves interaction with specific molecular targets, such as kinases involved in cell signaling pathways. The bromophenoxy groups enhance binding affinity, leading to effective inhibition of these targets .

Biochemical Research

Enzyme Inhibition Studies

The compound is utilized in studies related to enzyme inhibition and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool for exploring cellular processes and identifying potential therapeutic targets .

Material Science

In material science, 4-(2-Bromophenoxy)pyrimidin-2-amine can be incorporated into polymers and coatings to improve their thermal stability and mechanical properties. This application is beneficial for developing advanced materials with specific performance characteristics .

Agrochemicals

The compound is also explored in the development of agrochemicals, including herbicides and pesticides. Its effectiveness contributes to crop protection solutions while minimizing environmental impact .

Diagnostic Tools

4-(2-Bromophenoxy)pyrimidin-2-amine is investigated for its potential in formulating diagnostic agents that aid in the detection of specific diseases through targeted imaging techniques .

Study on Anticancer Efficacy

A study focused on the anticancer effects of related compounds demonstrated that modifications in the bromophenyl structure significantly influenced potency against various cancer cell lines.

Biochemical Interaction Studies

Research has shown that compounds with similar structural features exhibit significant enzyme inhibition, providing insights into their potential therapeutic applications.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Pyrimidin-2-amine derivatives vary widely based on substituents at the 4- and 6-positions. Key structural differences and their implications are summarized below:

Table 1: Structural and Functional Comparison of Pyrimidin-2-amine Derivatives

Key Observations :

- Phenoxy Linkers: Compounds like 11a () and the target molecule utilize phenoxy groups, which may enhance solubility compared to direct aryl attachments (e.g., Ax12) but reduce potency due to steric effects .

- Bromine Substitution : Bromine in Ax12 and the target compound likely enhances halogen bonding with kinase targets, improving binding affinity .

Kinase Inhibition:

- PLK4 Inhibitors: Compound 14i exhibits high selectivity for PLK4 over other polo-like kinases (PLK1-3), attributed to hydrogen bonding with Cys92 and Glu90 in the ATP-binding pocket . In contrast, Axitinib (a multi-kinase inhibitor) shows broader activity, reflecting its unoptimized scaffold .

- JAK2 Inhibitors: N-(4-(Aminomethyl)phenyl)pyrimidin-2-amine derivatives () demonstrate JAK2 selectivity, underscoring the role of aminomethyl groups in target specificity .

Antiproliferative Effects:

- 14i reduces tumor growth in MDA-MB-468 (PTEN-deficient) xenografts by 85%, highlighting synthetic lethality in PTEN-mutant cancers .

- Ax12 and related analogs () show moderate antiproliferative activity (IC50 = 5–10 µM), suggesting bromophenyl groups alone are insufficient for high potency .

Physicochemical Properties

Table 2: Physicochemical Comparison

| Compound Name | Molecular Weight (g/mol) | ClogP | Solubility (pH 7.4) | Melting Point (°C) |

|---|---|---|---|---|

| 4-(2-Bromophenoxy)pyrimidin-2-amine | ~292 | ~2.8* | Moderate* | Not reported |

| 14i | 438.5 | 3.1 | 12 µM (aqueous) | Not reported |

| Ax12 | 539 | 4.5 | Low | 91–93 |

| 11a | 439 | 3.0 | Moderate | Not reported |

Inferences :

- The phenoxy linker in the target compound likely reduces ClogP compared to Ax12, improving aqueous solubility .

- 14i ’s balanced ClogP (3.1) and solubility enable cellular penetration, critical for in vivo efficacy .

Preparation Methods

Synthesis of 2-Amino-4-chloropyrimidine

The foundational precursor for this route, 2-amino-4-chloropyrimidine, is synthesized via selective amination of 2,4-dichloropyrimidine. As demonstrated in PMC studies, 2,4-dichloropyrimidine reacts with aqueous ammonia under controlled conditions to yield 2-amino-4-chloropyrimidine. Key parameters include:

-

Solvent : Chloroform or ethanol

-

Base : Triethylamine (TEA) or aqueous ammonia

-

Temperature : Room temperature to 60°C

This intermediate’s regioselectivity arises from the electronic effects of the pyrimidine ring, where the 4-position becomes activated for substitution after amination at the 2-position.

Phenoxy Group Introduction via Nucleophilic Substitution

2-Amino-4-chloropyrimidine undergoes nucleophilic displacement with 2-bromophenol to form the target compound. Adapting protocols from Royal Society of Chemistry (RSC) studies, the reaction employs:

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

Mechanistic Insight : The electron-withdrawing nature of the pyrimidine ring facilitates nucleophilic attack at the 4-position, while the 2-amine group stabilizes the transition state through resonance. Experimental yields range from 65% to 78%, with purity confirmed via HPLC and NMR.

Ullmann-Type Coupling: Copper-Catalyzed Etherification

Preparation of 2-Amino-4-iodopyrimidine

For Ullmann coupling, 2-amino-4-iodopyrimidine serves as the starting material. This compound is synthesized via Finkelstein reaction from 2-amino-4-chloropyrimidine using sodium iodide (NaI) in acetone under reflux. The reaction achieves >90% conversion, with iodination confirmed via mass spectrometry.

Copper-Mediated Coupling with 2-Bromophenol

Ullmann coupling conditions, optimized in RSC protocols, involve:

-

Catalyst : Copper(I) iodide (CuI)

-

Ligand : 1,10-Phenanthroline

-

Base : Cs₂CO₃

This method produces 4-(2-bromophenoxy)pyrimidin-2-amine in 70–82% yield, with reduced byproducts compared to nucleophilic substitution. The copper catalyst facilitates oxidative addition and reductive elimination, enabling C–O bond formation even with sterically hindered phenols.

Pyrimidine Ring Construction via Chalcone Intermediates

Synthesis of (E)-1-(2-Bromophenoxy)-3-arylprop-2-en-1-one

Chalcones bearing the 2-bromophenoxy group are prepared via Claisen-Schmidt condensation. For example, 2-bromophenol reacts with substituted benzaldehydes in ethanol under basic conditions (NaOH) to yield α,β-unsaturated ketones.

Cyclization with Guanidine Hydrochloride

The chalcone intermediate undergoes cyclization with guanidine hydrochloride in ethanol under microwave irradiation (150°C, 10 minutes). This method, adapted from RSC studies, constructs the pyrimidine ring with the 2-amine and 4-phenoxy groups in a single step. Yields range from 68% to 88%, depending on substituents.

Comparative Analysis :

| Method | Yield (%) | Reaction Time | Scalability |

|---|---|---|---|

| Nucleophilic Substitution | 65–78 | 12–24 h | High |

| Ullmann Coupling | 70–82 | 24 h | Moderate |

| Chalcone Cyclization | 68–88 | 10 min (MW) | High |

Optimization and Mechanistic Considerations

Solvent and Base Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.